molecular formula C13H17BFNO4 B13548904 Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B13548904
M. Wt: 281.09 g/mol
InChI Key: HMBFRGGBPKRXQV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic acid ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential anticancer agents.

    Industry: Applied in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its role as a boronic acid ester. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronic ester group facilitates the transfer of the aryl group to the palladium complex, enabling the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Methyl 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a fluorine atom and a boronic ester group makes it particularly valuable in the synthesis of diverse organic compounds .

Properties

Molecular Formula

C13H17BFNO4

Molecular Weight

281.09 g/mol

IUPAC Name

methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-16-10(9(8)15)11(17)18-5/h6-7H,1-5H3

InChI Key

HMBFRGGBPKRXQV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C(=O)OC)F

Origin of Product

United States

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